molecular formula C24H25ClN4O2 B2922324 N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1286728-30-0

N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2922324
CAS No.: 1286728-30-0
M. Wt: 436.94
InChI Key: DQGGHZOPKBWSFK-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide features a pyrido[4,3-d]pyrimidin-4-one core substituted with a 6-ethyl group, a 2-phenyl ring, and an acetamide moiety linked to a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-3-28-13-12-21-18(14-28)24(31)29(23(27-21)17-8-5-4-6-9-17)15-22(30)26-20-11-7-10-19(25)16(20)2/h4-11H,3,12-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGGHZOPKBWSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen based on the desired transformation. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of specific kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s pyrido[4,3-d]pyrimidin-4-one core distinguishes it from related compounds with alternative fused-ring systems (e.g., thieno-pyrimidines or benzothieno-triazolo-pyrimidines). Key structural comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name (Source) Core Structure Substituents/Functional Groups Key Properties/Data References
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-ethyl, 2-phenyl, N-(3-chloro-2-methylphenyl)acetamide Structural analog; data not reported -
Compound 24 () Pyrido-thieno[2,3-d]pyrimidin-4-one 7-methyl, phenylamino, acetamide Yellow crystals; m.p. 143–145°C; IR/NMR data [1]
Compound 5.6 () Dihydropyrimidin-2-yl Thioacetamide, 2,3-dichlorophenyl m.p. 230°C; NMR data [8]
Compound Thieno[3,2-d]pyrimidin-4-one Sulfanyl acetamide, 4-chlorophenyl, trifluoromethylphenyl Synonyms listed; structural analog [12]

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 3-chloro-2-methylphenyl group in the target compound may enhance lipophilicity compared to the phenylamino group in Compound 24 . Chlorine substituents are associated with improved metabolic stability and binding affinity in kinase inhibitors .
  • Thioacetamide vs.
  • Ethyl vs.

Pharmacological Implications

While biological activity data for the target compound are absent in the evidence, structural analogs suggest possible applications:

  • Kinase Inhibition: Pyrido-pyrimidinones and thieno-pyrimidines are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their planar aromatic cores .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C24H25ClN4O2
  • Molecular Weight : 436.9 g/mol
  • CAS Number : 1286702-53-1

This compound features a pyrido[4,3-d]pyrimidine core, which is known for various biological activities.

Anticancer Activity

Research has indicated that compounds containing pyrido[4,3-d]pyrimidine derivatives can exhibit significant anticancer properties. A study screening a library of such compounds identified several with promising activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of cell signaling pathways associated with tumor growth and metastasis.

Case Study Example :
A multicellular spheroid model was employed to evaluate the efficacy of this compound against cancer cells. Results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values for different cancer types varied significantly, indicating selective cytotoxicity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes:

  • Cholinesterase Inhibition : Studies suggest that similar compounds may exhibit moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    N-(3-chloro-2-methylphenyl)-2-{...}19.213.2
  • Kinase Activity : The compound's structure suggests potential interaction with tyrosine kinases involved in cancer progression. Preliminary assays indicate that it may inhibit certain kinases critical for tumor survival.

The biological activity of N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl...} can be attributed to:

  • Targeting Specific Receptors : The presence of halogen atoms (like chlorine) on the phenyl ring enhances binding affinity to target proteins.
  • Modulating Signaling Pathways : By inhibiting key enzymes and receptors involved in cell proliferation and survival pathways, the compound may effectively reduce tumor growth.

Research Findings and Future Directions

Recent studies are focusing on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. The exploration of various substitutions on the pyrido[4,3-d]pyrimidine moiety is underway to identify derivatives with improved biological profiles.

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